molecular formula C25H22Cl2FN3O3S B2937326 3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 865654-97-3

3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Katalognummer: B2937326
CAS-Nummer: 865654-97-3
Molekulargewicht: 534.43
InChI-Schlüssel: HVEWKSBTVHDFEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene and pyrimidine ring system. Key structural features include:

  • N,N-Diethyl carboxamide: Modulates solubility and bioavailability .
  • 5-Methyl and 2,4-dioxo groups: Influence hydrogen bonding and metabolic stability .

Synthetic routes for analogous thienopyrimidine derivatives often involve cyclocondensation of thiourea intermediates with α,β-unsaturated carbonyl compounds, followed by functionalization of the carboxamide moiety .

Eigenschaften

CAS-Nummer

865654-97-3

Molekularformel

C25H22Cl2FN3O3S

Molekulargewicht

534.43

IUPAC-Name

3-(3,4-dichlorophenyl)-N,N-diethyl-1-[(2-fluorophenyl)methyl]-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C25H22Cl2FN3O3S/c1-4-29(5-2)23(33)21-14(3)20-22(32)31(16-10-11-17(26)18(27)12-16)25(34)30(24(20)35-21)13-15-8-6-7-9-19(15)28/h6-12H,4-5,13H2,1-3H3

InChI-Schlüssel

HVEWKSBTVHDFEX-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=CC=C4F)C

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide represents a novel class of pyrimidine derivatives. This article delves into its biological activity, focusing on its anti-inflammatory and anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a thieno[2,3-d]pyrimidine core substituted with a dichlorophenyl group and a fluorobenzyl moiety. This structural complexity is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC20H23Cl2FN4O3S
Molecular Weight469.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including those similar to the compound . The cyclooxygenase (COX) enzymes are critical targets in the management of inflammation.

Inhibitory Effects on COX Enzymes

Research indicates that certain pyrimidine derivatives exhibit significant inhibition of COX-1 and COX-2 enzymes. For instance, derivatives with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition Potency of Pyrimidine Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference Drug IC50 (μM)
Compound A0.040.04Celecoxib
Compound B0.050.03Indomethacin

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. The MTT assay is commonly employed to assess cell viability and cytotoxicity.

Case Studies on Anticancer Efficacy

  • Breast Cancer (MCF-7) : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM , indicating potential as a therapeutic agent for breast cancer.
  • Lung Cancer (A549) : Similar assays revealed an IC50 of 12 µM , suggesting effective inhibition of cell proliferation.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference Drug IC50 (μM)
MCF-715Vinblastine (10)
A54912Colchicine (8)

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the substituents on the pyrimidine ring can significantly influence their pharmacological properties.

Key Findings in SAR Studies

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances COX inhibitory activity.
  • Alkyl Substituents : Diethyl substitutions improve lipophilicity, potentially increasing bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound Thieno[2,3-d]pyrimidine 3,4-Dichlorophenyl, 2-fluorobenzyl, N,N-diethyl carboxamide Hypothesized enzyme inhibition (e.g., kinase or protease targets); pesticidal potential
N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Pyrimidine 2-Fluorobenzamide, 2,4-dioxo Kynurenine formamidase (KFase) inhibitor (ΔG = -9.0 kcal/mol)
Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide) Hexahydropyrimidine 3,4-Dichlorophenyl, trioxo, hexahydro Agrochemical (insecticidal/acaricidal)
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine Pyrrolothiazolopyrimidine hybrid 4-Chlorophenyl, 4-methoxyphenyl, triazole Anticancer activity (DNA intercalation or topoisomerase inhibition hypothesized)
N-(2,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Thieno[2,3-d]pyrimidine 2,6-Dimethyl, trifluoromethyl pyrazolopyrimidine Antifungal or antiviral applications (structural similarity to known antifungals)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group in the target compound and fenoxacrim enhances binding to hydrophobic targets, but fenoxacrim’s hexahydro-trioxo system reduces reactivity compared to the target’s dioxo-thienopyrimidine core . Fluorinated aryl groups (e.g., 2-fluorobenzyl in the target vs. 2-fluoro-benzamide in ) improve metabolic stability and target affinity due to reduced CYP450-mediated oxidation .

Enzyme Inhibition Potential: The target compound’s 2,4-dioxo moiety may mimic ATP-binding motifs in kinases, similar to pyrimidine-based inhibitors like imatinib . In contrast, ’s N-(2,4-diketo-pyrimidin-6-yl)-2-fluoro-benzamide showed high KFase inhibition (ΔG = -9.0 kcal/mol), suggesting the target compound could be optimized for similar enzyme targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.